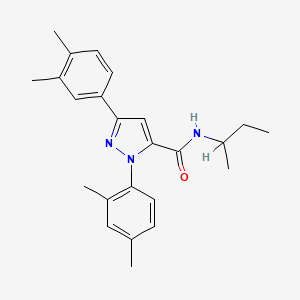
N-butan-2-yl-2-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butan-2-yl-2-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)pyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structural features, including the presence of butyl, dimethylphenyl, and carboxamide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazines with 1,3-diketones, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing production efficiency.
化学反応の分析
Types of Reactions
N-butan-2-yl-2-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
N-butan-2-yl-2-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-butan-2-yl-2-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
- N-butan-2-yl-2-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)pyrazole-3-carboxylate
- N-butan-2-yl-2-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)pyrazole-3-carboxylic acid
Uniqueness
N-butan-2-yl-2-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)pyrazole-3-carboxamide is unique due to its specific structural features and functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
5985-08-0 |
|---|---|
分子式 |
C24H29N3O |
分子量 |
375.5 g/mol |
IUPAC名 |
N-butan-2-yl-2-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H29N3O/c1-7-19(6)25-24(28)23-14-21(20-10-9-16(3)17(4)13-20)26-27(23)22-11-8-15(2)12-18(22)5/h8-14,19H,7H2,1-6H3,(H,25,28) |
InChIキー |
PADLRIYUSCGMHK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)C1=CC(=NN1C2=C(C=C(C=C2)C)C)C3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
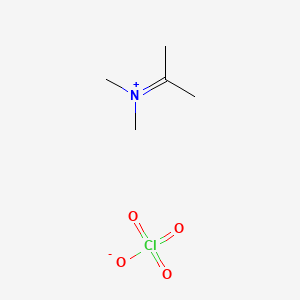
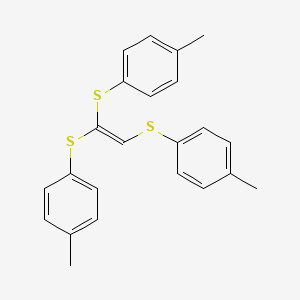
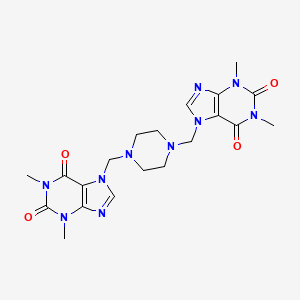
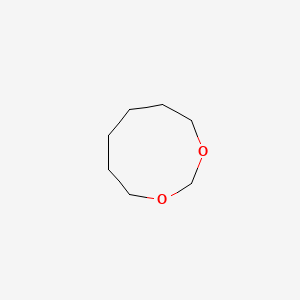

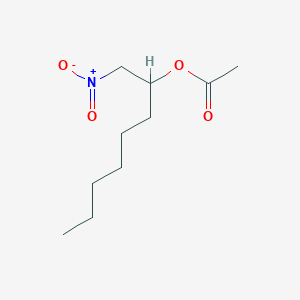
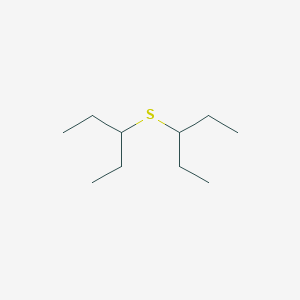
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
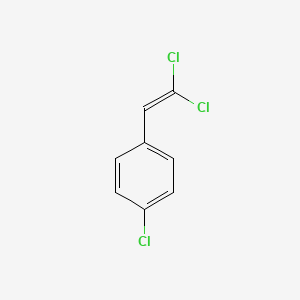
![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)

![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)

